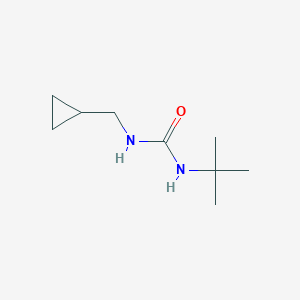![molecular formula C17H16N2OS2 B2396480 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896355-41-2](/img/structure/B2396480.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-cancer properties. It was first synthesized in the 1980s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential as a cancer treatment.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is not fully understood, but it is believed to work through the activation of the immune system. N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide activates the production of cytokines, which are signaling molecules that play a key role in the immune response. This leads to the recruitment of immune cells to the tumor site, where they can attack and destroy cancer cells.
Biochemical and Physiological Effects:
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-gamma (IFN-gamma). It also increases the permeability of blood vessels in tumors, allowing immune cells to enter more easily. N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has been shown to have anti-angiogenic effects, meaning it inhibits the growth of blood vessels that supply tumors with nutrients.
Advantages and Limitations for Lab Experiments
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has several advantages for lab experiments. It is a well-characterized compound that is readily available. It has been extensively studied in preclinical models, making it a useful tool for investigating the mechanisms of cancer and the immune response. However, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, meaning it is quickly metabolized and excreted from the body.
Future Directions
There are several areas of future research for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide. One area is the development of more effective formulations that improve solubility and increase the half-life of the compound. Another area is the investigation of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide in combination with other therapies, such as immunotherapies and targeted therapies. There is also interest in exploring the potential of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide for the treatment of other diseases, such as infectious diseases and inflammatory disorders.
Synthesis Methods
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can be synthesized through a multi-step process, starting with the reaction of 4,5-dimethyl-2-nitroaniline with thionyl chloride to form 4,5-dimethyl-2-chloroaniline. This compound is then reacted with 2-mercaptobenzo[d]thiazole to form the final product, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide.
Scientific Research Applications
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, colon, and prostate cancer. N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-4-9-14-15(11(10)2)18-17(22-14)19-16(20)12-5-7-13(21-3)8-6-12/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKAJUZWJYORJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Methoxyphenyl)-2-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2396399.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2396405.png)

![N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2396408.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2396413.png)
![N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2396414.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)
![6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2396416.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2396417.png)
![1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2396419.png)